molecular formula C38H40N4O3 B2766289 N-(1-benzylpiperidin-4-yl)-4-((2,4-dioxo-1-(2,4,6-trimethylbenzyl)-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide CAS No. 899915-60-7

N-(1-benzylpiperidin-4-yl)-4-((2,4-dioxo-1-(2,4,6-trimethylbenzyl)-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide

Número de catálogo B2766289
Número CAS: 899915-60-7
Peso molecular: 600.763
Clave InChI: HCNWKWWJCRCJHB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(1-benzylpiperidin-4-yl)-4-((2,4-dioxo-1-(2,4,6-trimethylbenzyl)-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide is a useful research compound. Its molecular formula is C38H40N4O3 and its molecular weight is 600.763. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Receptor Binding Studies and Imaging Agents

  • The compound has been explored for its binding affinity to sigma-2 receptors, indicating its potential as a ligand for studying receptor profiles in vitro. Radiolabeled analogues of benzamide derivatives have shown promise in positron emission tomography (PET) imaging studies to assess the sigma-2 receptor status of solid tumors, underscoring the compound's utility in cancer research and diagnostics (Xu et al., 2005).

Synthesis of Novel Compounds

  • The synthesis of various benzamide derivatives has been a focal point of research, aiming at the development of compounds with potential analgesic, anti-inflammatory, antimicrobial, and antipsychotic activities. For instance, novel pyrazoles and triazoles bearing a dibromoquinazoline moiety have been synthesized and screened for their analgesic activity, revealing some compounds with promising profiles (Saad et al., 2011).

Antineoplastic and Enzyme Inhibition Studies

  • Quinazoline derivatives have been synthesized and evaluated for their antineoplastic and enzyme inhibition properties, demonstrating the compound's potential in the development of new cancer therapies and as a tool in biochemical research (Markosyan et al., 2010).

Pharmacological and Structure-Activity Relationships

  • Research has also delved into understanding the structure-activity relationships (SAR) of benzamide derivatives, facilitating the design of molecules with enhanced pharmacological profiles for treating various conditions, including mental health disorders (Norman et al., 1996).

Propiedades

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(1-benzylpiperidin-4-yl)-4-((2,4-dioxo-1-(2,4,6-trimethylbenzyl)-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide involves the condensation of 1-benzylpiperidine-4-carboxylic acid with 2,4-dioxo-1-(2,4,6-trimethylbenzyl)-1,2-dihydroquinazoline-3-carbaldehyde, followed by reduction and acylation to form the final product.", "Starting Materials": [ "1-benzylpiperidine-4-carboxylic acid", "2,4-dioxo-1-(2,4,6-trimethylbenzyl)-1,2-dihydroquinazoline-3-carbaldehyde", "Sodium borohydride", "Acetic anhydride", "N,N-dimethylformamide", "Triethylamine", "Methanol", "Chloroform", "Hydrochloric acid", "Sodium hydroxide", "Sodium bicarbonate", "Sodium chloride" ], "Reaction": [ "1. Condensation of 1-benzylpiperidine-4-carboxylic acid with 2,4-dioxo-1-(2,4,6-trimethylbenzyl)-1,2-dihydroquinazoline-3-carbaldehyde in the presence of triethylamine and N,N-dimethylformamide to form the intermediate product.", "2. Reduction of the intermediate product using sodium borohydride in methanol to form the corresponding alcohol.", "3. Acylation of the alcohol using acetic anhydride in the presence of triethylamine to form the acylated product.", "4. Purification of the acylated product using chloroform and sodium bicarbonate.", "5. Acidification of the purified product using hydrochloric acid to form the final product.", "6. Neutralization of the final product using sodium hydroxide and purification using sodium chloride." ] }

Número CAS

899915-60-7

Fórmula molecular

C38H40N4O3

Peso molecular

600.763

Nombre IUPAC

N-(1-benzylpiperidin-4-yl)-4-[[2,4-dioxo-1-[(2,4,6-trimethylphenyl)methyl]quinazolin-3-yl]methyl]benzamide

InChI

InChI=1S/C38H40N4O3/c1-26-21-27(2)34(28(3)22-26)25-41-35-12-8-7-11-33(35)37(44)42(38(41)45)24-30-13-15-31(16-14-30)36(43)39-32-17-19-40(20-18-32)23-29-9-5-4-6-10-29/h4-16,21-22,32H,17-20,23-25H2,1-3H3,(H,39,43)

Clave InChI

HCNWKWWJCRCJHB-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4=CC=C(C=C4)C(=O)NC5CCN(CC5)CC6=CC=CC=C6)C

Solubilidad

not available

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.